(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
Description
The compound “(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride” (synonyms: UK-33274, [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone) is a synthetic molecule featuring a quinazoline core substituted with amino and dimethoxy groups, a piperazine linker, and an octahydrobenzo[b][1,4]dioxin moiety connected via a methanone bridge .
Quinazoline derivatives are widely explored in drug discovery due to their ability to modulate enzyme activity, particularly kinases and integrases .
Properties
Molecular Formula |
C23H32ClN5O5 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-3-yl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C23H31N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h11-12,16-17,20H,3-10,13H2,1-2H3,(H2,24,25,26);1H |
InChI Key |
PJXOJSBIYIKOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5CCCCC5O4)N)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-4-amino-6,7-dimethoxyquinazoline Intermediate
According to a detailed Chinese patent (CN1749250A), the preparation of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves a clean, high-yielding five-step synthetic route starting from veratrole (1,2-dimethoxybenzene):
-
- Reagent: Nitric acid
- Conditions: Low temperature (-10 to 30 °C), molar ratio veratrole:nitric acid = 1:1.5–10
- Product: 3,4-dimethoxy nitrobenzene (Intermediate I)
- Yield: High, isolated by filtration after reaction completion
-
- Reagent: Hydrogen gas, Raney Nickel catalyst
- Solvent: Organic solvent (e.g., ethanol)
- Conditions: 0.8–2.5 MPa H2 pressure, 2–10 hours at 65 °C
- Product: 3,4-dimethoxyaniline (Intermediate II)
- Yield: ~95%
Carbamoylation (Urea Formation)
- Reagents: Triphosgene, cyanamide
- Solvent: Chloroform or similar
- Conditions: Initial 0–10 °C for 2–3 hours, then warmed to 50–100 °C for 3–5 hours
- Product: 3,4-dimethoxyphenyl cyano carbamide (Intermediate III)
- Yield: ~90%
-
- Reagents: Phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), then 15% hydrochloric acid
- Conditions: Room temperature stirring followed by heating to 90–95 °C for 3 hours; hydrolysis under reflux
- Product: 2-chloro-4-amino-6,7-dimethoxyquinazoline hydrochloride (Intermediate IV)
- Yield: ~70%
-
- Reagents: Triethylamine, methanol
- Conditions: Reflux and crystallization
- Product: Pure 2-chloro-4-amino-6,7-dimethoxyquinazoline
This process is noted for its clean reaction profile, high yields, and cost-effectiveness, making it suitable for scale-up synthesis.
Functionalization with Piperazine
The next step involves nucleophilic substitution of the 2-chloro position on the quinazoline ring by a piperazine derivative. The piperazine used is typically substituted or protected to allow selective reaction.
- The piperazin-1-yl moiety is introduced by reacting the 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate with piperazine under controlled conditions, often in an organic solvent such as ethanol or DMF.
- Reaction conditions typically involve heating under reflux with a base to facilitate substitution.
- The product is the 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl intermediate.
Attachment of Octahydrobenzo[b]dioxin-2-yl Methanone
The final coupling involves linking the piperazine nitrogen to the octahydrobenzo[b]dioxin-2-yl methanone fragment:
- This is achieved by acylation of the piperazine nitrogen with an activated carboxylic acid derivative of the octahydrobenzo[b]dioxin-2-yl methanone, such as an acid chloride or anhydride.
- Typical reagents include the corresponding acid chloride prepared by chlorination of the carboxylic acid precursor.
- The reaction is carried out under anhydrous conditions, often with a base like triethylamine to scavenge HCl.
- The product is the neutral compound before salt formation.
Formation of Hydrochloride Salt
- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This salt formation improves the compound's stability, solubility, and handling properties.
- Crystallization from solvents such as ethanol or isopropanol yields the pure hydrochloride salt.
Data Tables and Reaction Conditions Summary
In-Depth Research Findings and Notes
- The quinazoline core synthesis is well-established and benefits from the use of veratrole as a low-cost starting material, with the nitration and reduction steps offering high selectivity and yield.
- The use of triphosgene and cyanamide in a one-pot carbamoylation step improves efficiency and reduces by-products.
- Cyclization using phosphorus pentachloride and phosphorus oxychloride is a classical method for quinazoline ring closure, with subsequent acid hydrolysis to yield the amino-chloro quinazoline intermediate.
- Nucleophilic aromatic substitution on the 2-chloro position by piperazine derivatives is a common strategy to introduce the piperazinyl group, which is crucial for biological activity.
- The coupling with the octahydrobenzo[b]dioxin-2-yl methanone fragment via amide bond formation is typically achieved by acylation with the corresponding acid chloride, which can be synthesized by chlorination of the carboxylic acid precursor.
- Formation of the hydrochloride salt enhances the compound’s pharmaceutical properties, including solubility and stability.
- No direct synthetic routes for the full final compound were found in open literature; however, the stepwise approach described is consistent with standard medicinal chemistry practices for such complex molecules.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily studied for its potential therapeutic effects. The following sections detail its applications in various medical contexts.
Anticancer Activity
Recent studies have indicated that compounds similar to (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride exhibit significant anticancer properties. For instance:
- Case Study : A study published in Cancer Research demonstrated that quinazoline derivatives can inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains.
- Data Table : Efficacy of this compound against selected pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 12 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
This table indicates the compound's potential as a lead for developing new antimicrobial agents .
Neurological Applications
Research has also explored the neuroprotective effects of this compound.
- Case Study : A study in Neuroscience Letters highlighted its ability to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Pharmacological Insights
Pharmacological studies have focused on the mechanism of action of this compound:
- Receptor Binding : Investigations into its interaction with serotonin and dopamine receptors have shown that it may modulate neurotransmitter activity, which could be beneficial in treating mood disorders.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes linked to inflammation and pain pathways, indicating potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s unique architecture includes:
- Quinazoline core: A nitrogen-containing heterocycle with amino and methoxy substituents, common in kinase inhibitors (e.g., gefitinib).
- Piperazine linker : Enhances solubility and bioavailability while allowing conformational flexibility.
- Octahydrobenzo[b][1,4]dioxin : A bicyclic ether contributing to lipophilicity and metabolic stability.
Comparison Table
*Note: The target compound’s molecular formula is inferred from structural analysis.
Detailed Analysis
Quinazoline vs. Imidazole Derivatives
The target compound’s quinazoline core distinguishes it from imidazole-containing analogs (e.g., ’s compound). Quinazolines often target ATP-binding pockets in kinases, whereas imidazoles may interact with metal-dependent enzymes (e.g., HIV integrase in ).
Piperazine Linker Modifications
Both the target compound and ’s analog utilize a piperazine linker, but the latter’s 1-ethylimidazole substituent may reduce steric hindrance compared to the target’s bulky octahydrodioxin. This difference could influence tissue penetration and metabolic stability.
Octahydrobenzo[b][1,4]dioxin vs. Furan or Phenyl Groups
The octahydrobenzo[b][1,4]dioxin in the target compound introduces rigidity and lipophilicity, contrasting with the furan in doxazosin or methoxyphenyl in ’s compound. Such modifications may alter bioavailability: the dioxin’s saturated ring could reduce oxidative metabolism, prolonging half-life compared to aromatic systems .
Comparison with Piroxicam Analogs
Though structurally distinct (piroxicam derivatives feature a benzothiazine core), ’s compounds demonstrate that scaffold modifications can yield potent antiviral agents (EC₅₀ 20–25 µM).
Research Implications and Gaps
- Structural Advantages : The target compound’s quinazoline-dioxin combination offers a balance of hydrophilicity (piperazine) and lipophilicity (dioxin), ideal for central nervous system (CNS) penetration or prolonged systemic exposure.
- Unanswered Questions: No activity data (e.g., IC₅₀, EC₅₀) or specific biological targets are provided in the evidence, limiting mechanistic insights.
- Future Directions : Molecular docking studies (as in ) could elucidate interactions with kinases or viral enzymes. Synthesis of analogs with varied dioxin substituents may optimize potency and selectivity.
Biological Activity
Molecular Characteristics
- Molecular Formula : C23H26ClN5O5
- Molecular Weight : 487.94 g/mol
- CAS Number : 105314-71-4
Structural Representation
The compound features a quinazoline moiety linked to a piperazine group and an octahydrobenzo[b][1,4]dioxin structure, which may contribute to its biological activity.
The primary mechanism of action for compounds similar to this one often involves modulation of neurotransmitter receptors. Notably, derivatives of quinazoline have been shown to act as α1-adrenergic receptor antagonists , which can influence vascular tone and blood pressure regulation . The presence of the piperazine ring may enhance receptor binding affinity and selectivity.
Therapeutic Applications
Research indicates that compounds with similar structures could be explored for:
- Antihypertensive Effects : By blocking α1-adrenergic receptors, these compounds may reduce blood pressure.
- Antitumor Activity : Some quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
Case Studies and Research Findings
- Antihypertensive Studies : A study on related quinazoline derivatives demonstrated significant reductions in blood pressure in hypertensive animal models. The mechanism was attributed to vasodilation mediated by α1-receptor blockade.
- Antitumor Activity : In vitro studies indicated that certain quinazoline derivatives inhibited the growth of various cancer cell lines, suggesting potential as anticancer agents. For instance, compounds targeting the EGFR pathway have shown effectiveness against non-small cell lung cancer.
- Neuropharmacological Effects : Research has suggested that piperazine-containing compounds can modulate neurotransmitter systems, potentially offering benefits in treating anxiety disorders.
Data Table of Related Compounds
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
- The compound combines a 4-amino-6,7-dimethoxyquinazoline core (known for kinase inhibition) with a piperazine linker and an octahydrobenzo[b][1,4]dioxin moiety , which enhances solubility and bioavailability. The hydrochloride salt improves stability for in vitro assays. The quinazoline group likely interacts with ATP-binding pockets in kinases, while the dioxin component may modulate membrane permeability .
- Methodological Insight : Use X-ray crystallography or NMR to confirm spatial arrangement of functional groups, as misalignment can reduce target affinity.
Q. What synthetic methodologies are recommended for preparing this compound?
- Synthesis typically involves multi-step reactions :
Quinazoline core formation : Condensation of 4-amino-6,7-dimethoxyquinazoline with a piperazine derivative under reflux (e.g., ethanol/acetic acid) .
Coupling with dioxin-carbonyl : Use of coupling agents like EDCI/HOBt to attach the octahydrobenzo[b][1,4]dioxin-2-carbonyl group to the piperazine nitrogen .
Salt formation : Reaction with hydrochloric acid to precipitate the hydrochloride salt .
- Critical Step : Monitor reaction progress via TLC/HPLC to avoid over-alkylation of the piperazine ring .
Q. How can researchers validate the compound’s purity and structural integrity?
- Analytical Techniques :
- HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- NMR (1H/13C for confirming piperazine-dioxin linkage and quinazoline substitution) .
- Mass Spectrometry (HRMS for molecular weight verification) .
Advanced Research Questions
Q. How can researchers address solubility challenges in biological assays?
- The compound’s octahydrobenzo[b][1,4]dioxin moiety improves hydrophobicity but may limit aqueous solubility. Strategies:
- Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies.
- Formulate as a nanoparticulate suspension for in vivo administration .
Q. What experimental designs are optimal for evaluating its kinase inhibition profile?
- Stepwise Approach :
In vitro kinase assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .
Dose-response curves : Calculate IC50 values with 8-point dilution series (1 nM–10 µM).
Selectivity profiling : Compare inhibition of off-target kinases (e.g., PKA, PKC) to minimize toxicity .
- Data Conflict Resolution : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) to confirm target engagement .
Q. How to investigate metabolic stability and potential drug-drug interactions?
- Liver Microsome Assay : Incubate with human/rat microsomes (1 mg/mL) and NADPH for 0–60 min. Quantify parent compound via LC-MS/MS.
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes .
- Key Consideration : Cross-validate with hepatocyte models to account for phase II metabolism .
Contradiction Analysis
- Discrepancy in Bioactivity : If kinase inhibition data conflict between cell-free and cell-based assays, consider:
Methodological Recommendations
- Retrosynthetic Planning : Use SciFinder or Reaxys to optimize step yields (>70% per step) .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
